4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC16293959
Molecular Formula: C25H29NO6
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29NO6 |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 4-butyl-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C25H29NO6/c1-5-6-7-17-12-23(27)32-24-18(17)8-9-20-19(24)14-26(15-31-20)13-16-10-21(28-2)25(30-4)22(11-16)29-3/h8-12H,5-7,13-15H2,1-4H3 |
| Standard InChI Key | OTMHPSLHHPRUCH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C(=C4)OC)OC)OC |
Introduction
4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex organic heterocyclic compound that belongs to the class of chromeno-oxazine derivatives. It features a unique structural framework, combining a chromeno core with an oxazine ring and a trimethoxybenzyl substituent. This compound is recognized for its potential pharmacological properties due to its structural similarities to known bioactive molecules.
Synthesis
The synthesis of 4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one typically involves multi-step organic reactions. These processes require careful control over reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.
Chemical Reactivity
The compound can undergo various chemical reactions typical of oxazines and aromatic compounds. These reactions include nucleophilic substitutions and condensation reactions due to the oxazine ring, and electrophilic aromatic substitution reactions facilitated by the electron-donating methoxy groups on the trimethoxybenzyl moiety.
Biological Activity
Research suggests that compounds with similar structures to 4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one may exhibit anti-inflammatory and anti-cancer activities. These effects are believed to result from interactions with various biological targets such as enzymes and receptors. The trimethoxybenzyl group is known for its antioxidant properties, which may contribute to the compound's therapeutic potential.
Potential Applications
Given its structural features and potential biological activities, 4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one may have applications in pharmaceutical research, particularly in the development of drugs targeting inflammation and cancer. Further studies are necessary to fully explore these applications and assess the compound's efficacy and safety profiles.
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